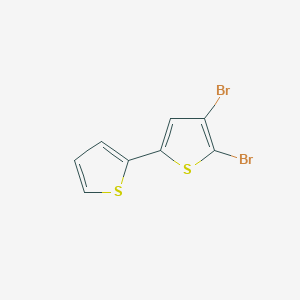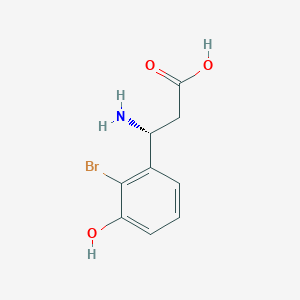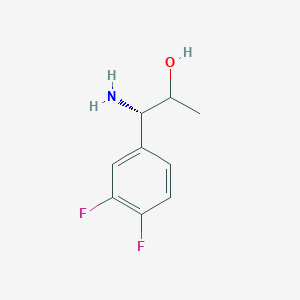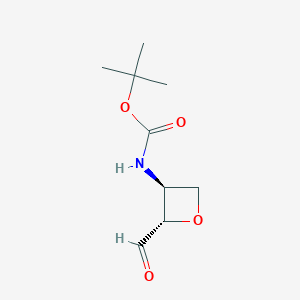
(R)-3-Neopentylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Neopentylmorpholine is a chiral morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Neopentylmorpholine typically involves the reaction of morpholine with neopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with neopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of ®-3-Neopentylmorpholine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Neopentylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Neopentyl bromide in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the substituent introduced.
Applications De Recherche Scientifique
®-3-Neopentylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-Neopentylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it can inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Neopentylmorpholine: The enantiomer of ®-3-Neopentylmorpholine with similar structural features but different stereochemistry.
N-Neopentylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
N-Neopentylpyrrolidine: Another related compound with a pyrrolidine ring.
Uniqueness
®-3-Neopentylmorpholine is unique due to its chiral nature and the presence of the neopentyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and for use in asymmetric synthesis and chiral catalysis.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(3R)-3-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-11-5-4-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
MSLLFXJTFRBPNM-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H]1COCCN1 |
SMILES canonique |
CC(C)(C)CC1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)






